1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione
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Overview
Description
1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrazolo[1,5-a]pyridine derivative with a piperazine derivative, followed by further functionalization to introduce the phenyl and butane-1,4-dione groups. The reaction conditions often require the use of catalysts, such as trifluoracetic acid, and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
What sets 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20(17-6-2-1-3-7-17)9-10-21(28)24-12-14-25(15-13-24)22(29)18-16-23-26-11-5-4-8-19(18)26/h1-8,11,16H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCBSUJWYEZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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